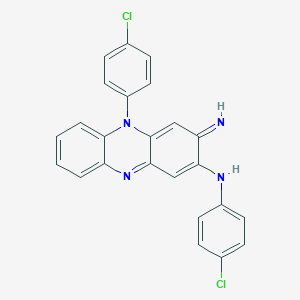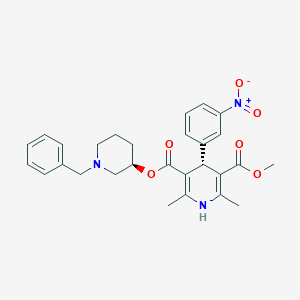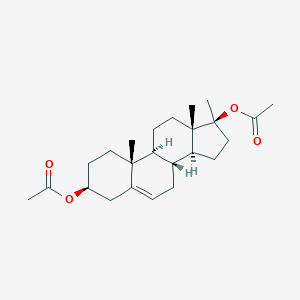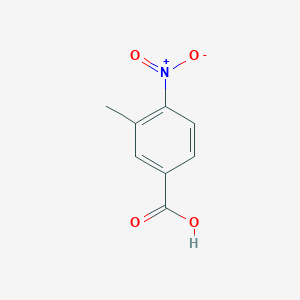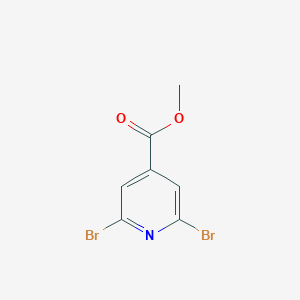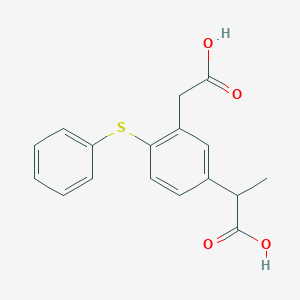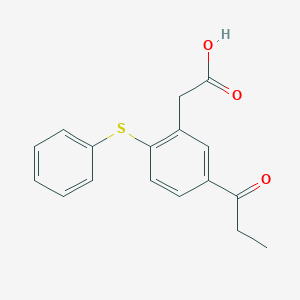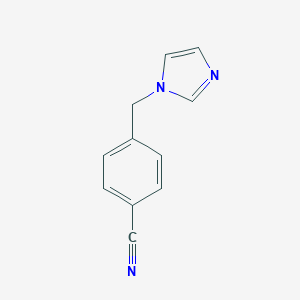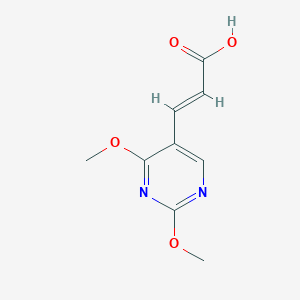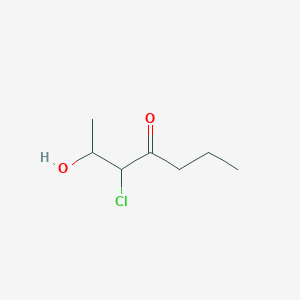
3-Chloro-2-hydroxyheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-hydroxyheptan-4-one, also known as chloroacetylacetone, is a chemical compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water and ethanol. This compound is widely used in the synthesis of organic compounds and has a wide range of applications in the field of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of 3-Chloro-2-hydroxyheptan-4-one is not fully understood. It is believed to act as an alkylating agent, reacting with nucleophilic groups in proteins and DNA. This leads to the inhibition of various cellular processes and ultimately cell death. It has been shown to have cytotoxic effects on various cancer cells and is being studied as a potential anticancer agent.
Biochemical And Physiological Effects
3-Chloro-2-hydroxyheptan-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects and is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has been shown to have antimicrobial effects and is being studied as a potential treatment for bacterial and fungal infections.
Advantages And Limitations For Lab Experiments
3-Chloro-2-hydroxyheptan-4-one has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. It is also relatively stable and has a long shelf life. However, it is highly reactive and can be hazardous if not handled properly. It is also expensive and may not be suitable for large-scale experiments.
Future Directions
There are several future directions for the use of 3-Chloro-2-hydroxyheptan-4-one in scientific research. It is being studied as a potential anticancer agent and is being tested in various preclinical and clinical trials. It is also being studied for its anti-inflammatory and antimicrobial properties. The synthesis of chiral compounds using 3-Chloro-2-hydroxyheptan-4-one is an area of active research, and new methods are being developed to improve the yield and selectivity of the reaction. It is also being studied for its potential use in catalysis and in the synthesis of materials for electronic and optical applications.
Conclusion:
In conclusion, 3-Chloro-2-hydroxyheptan-4-one is a versatile chemical compound with a wide range of scientific research applications. It is used in the synthesis of various organic compounds and has potential applications in the field of biochemistry and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Synthesis Methods
The synthesis of 3-Chloro-2-hydroxyheptan-4-one involves the reaction of 3-Chloro-2-hydroxyheptan-4-one chloride with acetone in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at low temperatures. The yield of the reaction is high, and the product obtained is pure. The reaction mechanism involves the formation of an intermediate, which is then converted to the final product.
Scientific Research Applications
3-Chloro-2-hydroxyheptan-4-one is widely used in scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of chiral compounds and as a reagent in the synthesis of heterocyclic compounds. It is used in the synthesis of compounds that have anti-tumor, anti-inflammatory, and antimicrobial properties. It is also used in the preparation of ligands for catalysis and in the synthesis of materials for electronic and optical applications.
properties
CAS RN |
118348-54-2 |
|---|---|
Product Name |
3-Chloro-2-hydroxyheptan-4-one |
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
3-chloro-2-hydroxyheptan-4-one |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(10)7(8)5(2)9/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
CQVWHOUBQWPKFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(C(C)O)Cl |
Canonical SMILES |
CCCC(=O)C(C(C)O)Cl |
synonyms |
4-Heptanone, 3-chloro-2-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



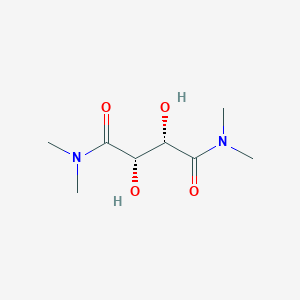
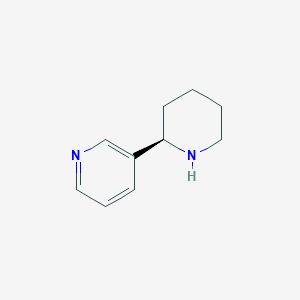
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
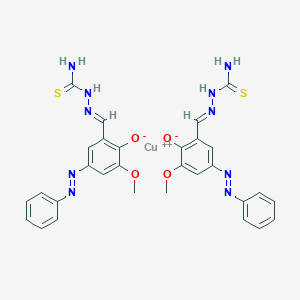
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
